Physicochemical Profiling and Synthetic Methodologies of 2-Amino-1,3-benzoxazole-7-carboxylic Acid
Physicochemical Profiling and Synthetic Methodologies of 2-Amino-1,3-benzoxazole-7-carboxylic Acid
Executive Summary
The benzoxazole core is a privileged scaffold in modern medicinal chemistry, frequently leveraged for its robust binding affinity to various kinase and enzymatic targets. Specifically, 2-Amino-1,3-benzoxazole-7-carboxylic acid (CAS: 1781320-38-4) represents a highly functionalized, "push-pull" heteroaromatic system. The strategic placement of an electron-donating 2-amino group and an electron-withdrawing 7-carboxylic acid provides unique electronic properties, making it an ideal intermediate for developing highly selective, orally bioavailable therapeutics. This technical guide deconstructs its physicochemical properties, structural dynamics, and provides a self-validating synthetic protocol for its generation.
Structural & Physicochemical Profile
Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes known parameters and extrapolated values from highly similar stereoisomers.
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Methodology |
| CAS Number | 1781320-38-4 | 1[1] |
| Molecular Formula | C₈H₆N₂O₃ | 1[1] |
| Monoisotopic Mass | 178.0378 Da | 1[1] |
| Predicted pKa (COOH) | 3.60 ± 0.30 | Extrapolated from 2[2] |
| Predicted Boiling Point | ~350.1 °C | Extrapolated from 2[2] |
| LogP (Lipophilicity) | ~0.8 - 1.2 | Consensus prediction via 3[3] |
Electronic & Structural Dynamics
The geometry of 2-aminoheterocyclic systems is heavily influenced by the interplay between the exocyclic amino group and the endocyclic nitrogen. As noted in crystallographic studies of similar 2-aminoheterocycles, the N1–C2–N21 bond angles and lengths dictate the hydrogen-bonding capacity of the molecule 4[4]. In 2-amino-1,3-benzoxazole-7-carboxylic acid, the 7-carboxylic acid acts as an electron-withdrawing group (EWG) that pulls electron density away from the oxygen-rich fusion carbon. This effectively lowers the basicity (pKa) of the 2-amino group, rendering the molecule more neutral at physiological pH while maintaining the carboxylic acid in its anionic state.
ADME & Pharmacokinetic Implications
When designing therapeutics, the physicochemical logic of the scaffold directly dictates Absorption, Distribution, Metabolism, and Excretion (ADME).
Fig 1: Physicochemical property contributions to ADME and target binding.
The relatively low LogP (~1.0) combined with a molecular weight of 178.14 g/mol ensures this fragment comfortably satisfies Lipinski’s Rule of Five, predicting excellent passive intestinal diffusion 3[3].
Mechanistic Synthesis & Self-Validating Protocol
To ensure high purity and regioselectivity, the synthesis of 2-amino-1,3-benzoxazole-7-carboxylic acid is best achieved via the electrophilic cyanation of 3-amino-2-hydroxybenzoic acid using Cyanogen Bromide (BrCN).
Experimental Workflow Protocol
Step 1: Precursor Solvation & Buffering
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Action: Dissolve 10 mmol of 3-amino-2-hydroxybenzoic acid in 50 mL of a 1:1 Methanol/Water mixture. Add 20 mmol of sodium acetate (NaOAc).
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Causality: The mixed solvent system ensures the solubility of both the organic precursor and the inorganic buffer. NaOAc acts as a mild base to keep the amine nucleophilic without deprotonating the phenol to a degree that causes unwanted side reactions.
Step 2: Electrophilic Cyanation
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Action: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add a solution of 12 mmol Cyanogen Bromide (BrCN) in 10 mL Methanol over 15 minutes.
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Causality: BrCN is highly volatile and reactive. The 0 °C environment suppresses the competitive hydrolysis of BrCN into cyanic acid, ensuring maximum electrophilic attack by the primary amine to form the transient cyanamide intermediate.
Step 3: Intramolecular Cyclization
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Action: Remove the ice bath and allow the reaction to stir at ambient temperature (25 °C) for 12 hours.
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Causality: The formation of the cyanamide is rapid, but the subsequent intramolecular attack by the ortho-hydroxyl group onto the nitrile carbon requires thermal energy to overcome the steric strain of forming the fused bicyclic oxazole ring.
Step 4: Isolation & Self-Validation (Quality Control)
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Action: Concentrate the mixture in vacuo to remove Methanol. Adjust the aqueous layer to pH 3.5 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under a high vacuum.
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Validation: A self-validating system requires analytical confirmation. Perform ¹H NMR (DMSO-d₆) and LC-MS. The disappearance of the primary amine protons of the precursor and the appearance of a broad singlet at ~7.5 ppm (representing the new 2-amino group), alongside the molecular ion peak [M+H]⁺ at m/z 179.04, confirms successful cyclization.
Fig 2: Step-by-step synthetic workflow and cyclization mechanism.
References
- PubChemLite Database - 2-amino-1,3-benzoxazole-7-carboxylic acid (Compound Profile & Monoisotopic Mass).
- BenchChem - Physical and chemical characteristics of Benzo[d]oxazole-4-carboxylic acid (Extrapolated pKa & Boiling Point Data).
- IUCr Journals - Geometry of the 2-aminoheterocyclic carboxylic acid R2 (Structural Dynamics).
- PubMed Central (PMC) - Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones (LogP and ADME Implications).
Sources
- 1. PubChemLite - 2-amino-1,3-benzoxazole-7-carboxylic acid (C8H6N2O3) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
